molecular formula C9H12N2O3 B12963213 3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid

3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid

Cat. No.: B12963213
M. Wt: 196.20 g/mol
InChI Key: UXJADJREKSIQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid is an organic compound that features a pyrrole ring substituted with a methyl group and a carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid typically involves the reaction of N-Methyl-2-pyrrolecarboxaldehyde with appropriate reagents. One common method includes the use of N-Methyl-2-pyrrolecarboxaldehyde as a starting material, which undergoes a series of reactions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

3-[methyl(1H-pyrrole-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C9H12N2O3/c1-11(6-4-8(12)13)9(14)7-3-2-5-10-7/h2-3,5,10H,4,6H2,1H3,(H,12,13)

InChI Key

UXJADJREKSIQDC-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)C(=O)C1=CC=CN1

Origin of Product

United States

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